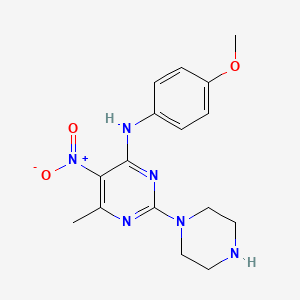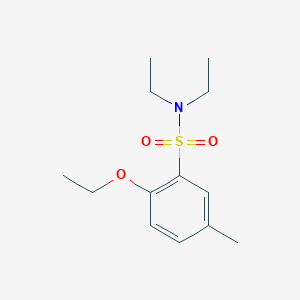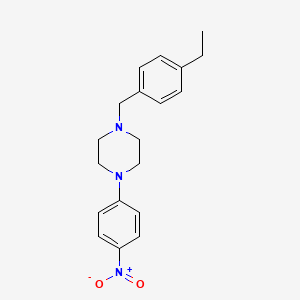![molecular formula C16H16N4OS B5038613 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]cyclohexanone](/img/structure/B5038613.png)
2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]cyclohexanone, also known as MTIC, is a chemical compound that has been studied for its potential applications in scientific research. It is a synthetic derivative of the naturally occurring compound indole, and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]cyclohexanone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in DNA replication and repair. This can lead to DNA damage and cell death, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects
2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]cyclohexanone has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the activity of certain enzymes that are involved in DNA replication and repair. Additionally, 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]cyclohexanone has been shown to have anti-inflammatory effects, and has been studied for its potential to treat inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]cyclohexanone in lab experiments is its potential to enhance the effectiveness of chemotherapy drugs. It has also been found to have anti-tumor activity in various cancer cell lines. However, there are some limitations to using 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]cyclohexanone in lab experiments. It can be difficult to synthesize, and its exact mechanism of action is not fully understood. Additionally, it may have toxic effects on healthy cells, which could limit its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]cyclohexanone. One area of interest is its potential to enhance the effectiveness of chemotherapy drugs. Further studies are needed to determine the optimal dosage and combination of drugs for maximum efficacy. Additionally, more research is needed to fully understand the mechanism of action of 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]cyclohexanone, which could lead to the development of more targeted therapies. Finally, studies are needed to determine the potential toxic effects of 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]cyclohexanone on healthy cells, and to develop strategies to minimize these effects.
Métodos De Síntesis
2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]cyclohexanone can be synthesized through a multi-step process that involves the reaction of various chemical reagents. One common method involves the reaction of 5-methylindole with thionyl chloride, which produces 5-methylindol-3-yl chloride. This compound is then reacted with cyclohexanone in the presence of a base, which results in the formation of 2-(5-methylindol-3-ylthio)cyclohexanone. Finally, this compound is reacted with hydrazine hydrate to produce 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]cyclohexanone.
Aplicaciones Científicas De Investigación
2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]cyclohexanone has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to have anti-tumor activity, and has been tested in various cancer cell lines. 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]cyclohexanone has also been studied for its potential to enhance the effectiveness of chemotherapy drugs, such as cisplatin.
Propiedades
IUPAC Name |
2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-20-11-7-3-2-6-10(11)14-15(20)17-16(19-18-14)22-13-9-5-4-8-12(13)21/h2-3,6-7,13H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSLUBHGFAXWRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SC4CCCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL)sulfanyl]-1-cyclohexanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,3-benzodioxol-5-yloxy)-3-[bis(2-hydroxyethyl)amino]-2-propanol hydrochloride](/img/structure/B5038533.png)
![N-[2-(2-pyridinylmethoxy)phenyl]tetrahydro-2H-pyran-4-amine bis(trifluoroacetate)](/img/structure/B5038538.png)

![ethyl 1-[4-(dimethylamino)benzyl]-3-piperidinecarboxylate](/img/structure/B5038551.png)
![N-(sec-butyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5038559.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5038576.png)

![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5038585.png)

![5-[4-(allyloxy)-3-methoxybenzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5038604.png)

![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5038626.png)
![1-[2-(4-chloro-2-methylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5038632.png)
![ethyl 4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5038643.png)